rel-(1R,4R)-4-Amino-2-chlorocyclohexanol

Description

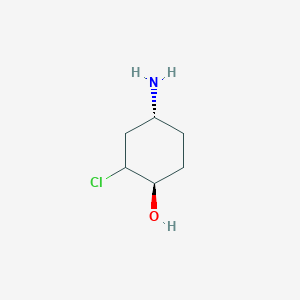

rel-(1R,4R)-4-Amino-2-chlorocyclohexanol is a chiral cyclohexanol derivative characterized by a hydroxyl group at position 1, a chlorine atom at position 2, and an amino group at position 4 on the cyclohexane ring. The "rel-" prefix indicates its relative stereochemistry, with the (1R,4R) configuration defining the spatial arrangement of substituents. This compound is structurally related to bioactive molecules, where the amino and hydroxyl groups may confer hydrogen-bonding capabilities, influencing solubility and interaction with biological targets.

Properties

Molecular Formula |

C6H12ClNO |

|---|---|

Molecular Weight |

149.62 g/mol |

IUPAC Name |

(1R,4R)-4-amino-2-chlorocyclohexan-1-ol |

InChI |

InChI=1S/C6H12ClNO/c7-5-3-4(8)1-2-6(5)9/h4-6,9H,1-3,8H2/t4-,5?,6-/m1/s1 |

InChI Key |

UBZIMNBFAIRRND-SPWIIUKKSA-N |

Isomeric SMILES |

C1C[C@H](C(C[C@@H]1N)Cl)O |

Canonical SMILES |

C1CC(C(CC1N)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,4R)-4-Amino-2-chlorocyclohexanol typically involves the following steps:

Starting Material: The synthesis often begins with cyclohexanone, which undergoes a series of transformations.

Amination: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines under controlled conditions.

Hydroxylation: The hydroxyl group is introduced through oxidation reactions, commonly using oxidizing agents like hydrogen peroxide or peracids.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Batch Processes: Utilizing large reactors where each step is carried out sequentially.

Continuous Flow Processes: Where reagents are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

*Calculated based on molecular formula.

Functional Group Influence

- Chlorine vs.

- Stereochemistry: The (1R,4R) configuration distinguishes it from diastereomers like cis-4-amino-2-chlorocyclohexanol, which may exhibit divergent pharmacokinetic properties due to spatial hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.